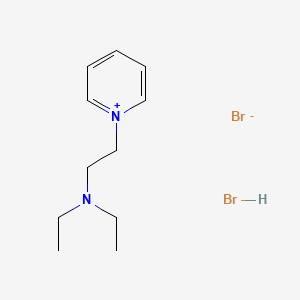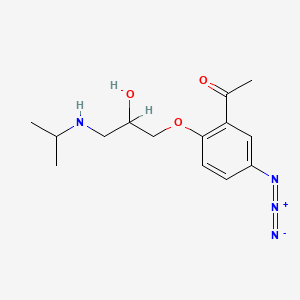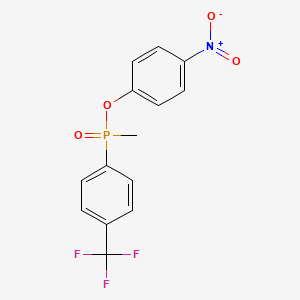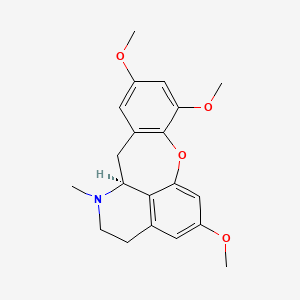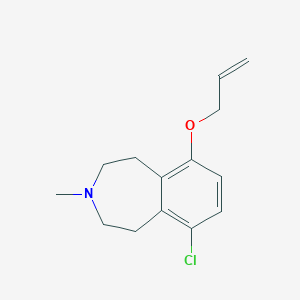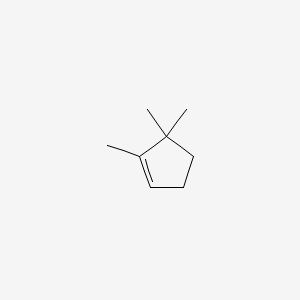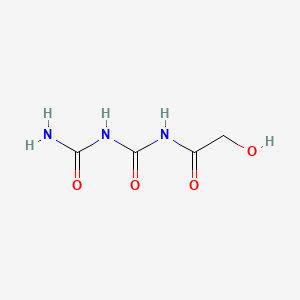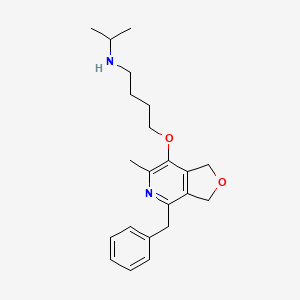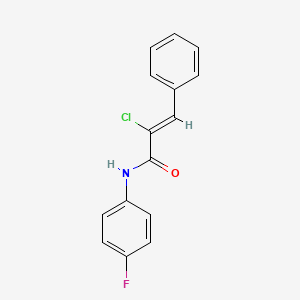
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorophenyl)-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide, a compound with a distinctive molecular structure, has been a subject of interest in chemical synthesis and structural analysis. Huang Ming-zhi et al. (2005) demonstrated its synthesis through a reaction involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, highlighting its crystallographic parameters through X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Bioactivity and Pharmacological Potential
The exploration of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide's bioactivity and potential pharmacological applications is an evolving area of research. For instance, Milius et al. (1991) synthesized a series of N-substituted 3-(4-fluorophenyl)tropane derivatives, examining their binding characteristics and affinity at cocaine recognition sites. This study contributes to the understanding of the compound's interaction with biological receptors (Milius et al., 1991).
Chemical Properties and Reactions
The chemical properties and reactions involving 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been a focus of various studies. For example, Wilkerson et al. (1994) synthesized a series of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H- pyrroles, which were active in inflammation models. This research sheds light on the compound's reactivity and potential applications in anti-inflammatory drugs (Wilkerson et al., 1994).
Electrooptical Properties
The electrooptical properties of derivatives of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been studied by G. W. Gray and S. Kelly (1981). They reported on the synthesis of low melting esters with large nematic ranges, including 4-n-alkyl-2-fluorophenyl and 4-n-alkyl-2-chlorophenyl 4-n-alkylbicyclo (2.2.2)octane-1-carboxylates, demonstrating their useful electrooptical properties (Gray & Kelly, 1981).
Propiedades
Nombre del producto |
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide |
|---|---|
Fórmula molecular |
C15H11ClFNO |
Peso molecular |
275.7 g/mol |
Nombre IUPAC |
(Z)-2-chloro-N-(4-fluorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClFNO/c16-14(10-11-4-2-1-3-5-11)15(19)18-13-8-6-12(17)7-9-13/h1-10H,(H,18,19)/b14-10- |
Clave InChI |
PADSEXCZNDPRGR-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)F)\Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



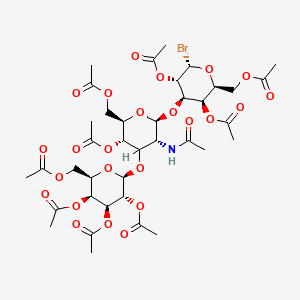
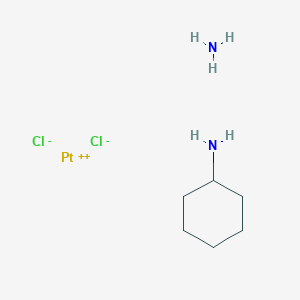
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)
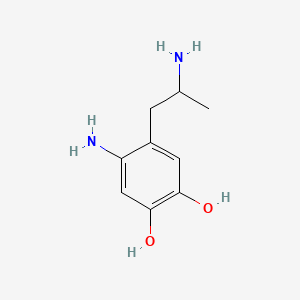
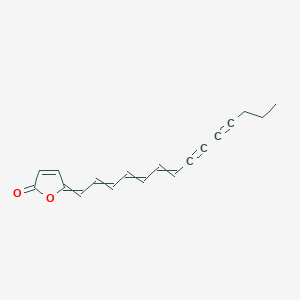
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)
